2-(2-chloro-6-fluorobenzyl)-N-[2-(1H-indol-3-yl)ethyl]-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide
Description
2-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-[2-(1H-INDOL-3-YL)ETHYL]-3-OXO-2,3-DIHYDRO-1H-ISOINDOLE-4-CARBOXAMIDE is a complex organic compound that features a combination of indole and isoindole structures
Properties
Molecular Formula |
C26H21ClFN3O2 |
|---|---|
Molecular Weight |
461.9 g/mol |
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-3-oxo-1H-isoindole-4-carboxamide |
InChI |
InChI=1S/C26H21ClFN3O2/c27-21-8-4-9-22(28)20(21)15-31-14-17-5-3-7-19(24(17)26(31)33)25(32)29-12-11-16-13-30-23-10-2-1-6-18(16)23/h1-10,13,30H,11-12,14-15H2,(H,29,32) |
InChI Key |
PAEVVUOMGQTWQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC=C2)C(=O)NCCC3=CNC4=CC=CC=C43)C(=O)N1CC5=C(C=CC=C5Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole and isoindole precursors. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include palladium catalysts and boronic acids or esters as reagents.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The carbonyl group in the isoindole structure can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-acetic acid derivatives .
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The indole moiety is known to bind with high affinity to multiple receptors, which can lead to a range of biological effects . The specific pathways involved depend on the exact structure and functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
2-Chloro-6-fluorotoluene: Shares the chlorofluorophenyl group but lacks the indole and isoindole structures.
Uniqueness
What sets 2-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-[2-(1H-INDOL-3-YL)ETHYL]-3-OXO-2,3-DIHYDRO-1H-ISOINDOLE-4-CARBOXAMIDE apart is its combination of indole and isoindole structures, which confer unique chemical and biological properties. This dual structure allows for a broader range of interactions and applications compared to simpler compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
